2-bromo-4-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride
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Overview
Description
2-bromo-4-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and methoxyethylamino groups attached to a benzamide core. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide typically involves multiple steps:
Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 4 positions, respectively.
Amidation: The intermediate product is then subjected to amidation with 2-(2-methoxyethylamino)ethylamine to form the desired benzamide derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic hydrolysis can be achieved using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms, while hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
2-bromo-4-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-fluoro-N-methylbenzamide
- 2-bromo-4-fluoro-N-ethylbenzamide
- 2-bromo-4-fluoro-N-(2-hydroxyethyl)benzamide
Uniqueness
2-bromo-4-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride is unique due to the presence of the methoxyethylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-bromo-4-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2O2.ClH/c1-18-7-6-15-4-5-16-12(17)10-3-2-9(14)8-11(10)13;/h2-3,8,15H,4-7H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAVWVIGTCFFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCNC(=O)C1=C(C=C(C=C1)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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